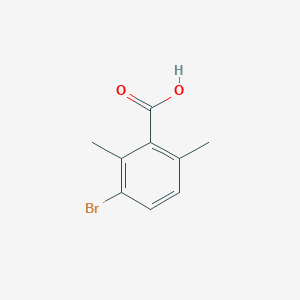
4-Cloro-2-trimetilsililpiridina
Descripción general
Descripción
4-Chloro-2-trimethylsilylpyridine is a chemical compound with the molecular formula C8H12ClNSi and a molecular weight of 185.73 g/mol It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the 4-position and a trimethylsilyl group at the 2-position
Aplicaciones Científicas De Investigación
4-Chloro-2-trimethylsilylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex pyridine derivatives.
Biology: Its derivatives may be explored for potential biological activities, although specific applications in biology are less documented.
Medicine: The compound itself is not widely used in medicine, but its derivatives could be investigated for pharmaceutical applications.
Métodos De Preparación
The synthesis of 4-Chloro-2-trimethylsilylpyridine typically involves the reaction of 4-chloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4-Chloropyridine+Trimethylsilyl chlorideBase4-Chloro-2-trimethylsilylpyridine
Análisis De Reacciones Químicas
4-Chloro-2-trimethylsilylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, although specific conditions for these transformations are less commonly reported.
Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, such as the Hiyama coupling, where it reacts with organosilanes in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-trimethylsilylpyridine is primarily related to its chemical reactivity. The chloro and trimethylsilyl groups influence the electronic properties of the pyridine ring, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
4-Chloro-2-trimethylsilylpyridine can be compared with other pyridine derivatives, such as:
2-Trimethylsilylpyridine: Lacks the chloro group, making it less reactive in substitution reactions.
4-Chloropyridine: Lacks the trimethylsilyl group, affecting its reactivity and applications.
2,6-Dichloropyridine: Contains two chloro groups, leading to different reactivity patterns.
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBPYBYWSLVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456882 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139585-50-5 | |
| Record name | 4-Chloro-2-trimethylsilylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-chloro-2-trimethylsilylpyridine a valuable building block in organic synthesis, particularly for creating functional polypyridine ligands?
A1: The research article [] highlights the utility of 4-chloro-2-trimethylsilylpyridine as a versatile starting material for synthesizing functional polypyridine ligands. The compound possesses two reactive sites: the chlorine atom at the 4-position and the trimethylsilyl group at the 2-position. This unique arrangement allows for selective functionalization through various coupling reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)






![4-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B170328.png)



![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)
